molecular formula C19H20BrN3O3S B2519491 3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1104734-40-8

3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2519491
CAS RN: 1104734-40-8
M. Wt: 450.35
InChI Key: KIPYHZVDVMOJDA-UHFFFAOYSA-M
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Description

The compound "3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide" belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their biological activities, which include analgesic and anti-inflammatory properties, as well as potential immunological effects on human T lymphocytes .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the reaction of 2-phenylamino-4-methylthiazole with aromatic α-halogenoketones. For instance, a series of 2-phenylimino-3-phenacyl-4-methylthiazoline hydrobromides were synthesized and further processed to yield various imidazo[2,1-b]thiazolium bromides . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic pathways may be applicable.

Molecular Structure Analysis

Imidazo[2,1-b]thiazole derivatives have a core structure that can be modified with different substituents, leading to a variety of compounds with diverse biological activities. The presence of an aryl moiety and an ethyl ester on the imidazo[2,1-b]thiazole skeleton, particularly with methoxy or nitro groups, has been found to be favorable for immunological activity . The molecular structure of these compounds is crucial for their interaction with biological targets, such as the CD2 receptor on human T lymphocytes.

Chemical Reactions Analysis

The reactivity of imidazo[2,1-b]thiazole derivatives can lead to different products depending on the reaction conditions. For example, when 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones react with triethylamine, they can rearrange to form imidazo[1,2-a]pyridines and indoles . The specific chemical reactions involving the compound of interest are not described, but it can be inferred that similar rearrangements or reactions with nucleophiles could occur.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The introduction of different functional groups can significantly alter properties such as solubility, melting point, and reactivity. The presence of a nitro group, for instance, could increase the compound's reactivity due to its electron-withdrawing nature. The bromide counterion in the compound's name suggests it is likely to be a salt, which may enhance its water solubility .

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazoles represent a significant and versatile moiety in medicinal chemistry, offering a promising scaffold for the development of compounds exhibiting a wide range of pharmacological activities. These compounds are part of numerous therapeutic agents, indicating their potential utility in designing new drugs with enhanced clinical viability. The comprehensive review of imidazo[2,1-b]thiazole derivatives from 2000-2018 highlights their extensive pharmacological activities, which could provide useful insights towards the design of new compounds based on the imidazo[2,1-b][1,3]thiazin-1-ium bromide scaffold for potential medical applications (Shareef, Khan, Babu, & Kamal, 2019).

Catalysis in Medicinal Chemistry

Tandem catalysis involving the synthesis of nitrogen-containing heterocycles, such as the imidazo[2,1-b]thiazin-1-ium bromide, plays a crucial role in medicinal chemistry. This approach allows for the efficient synthesis of complex molecules with potential therapeutic applications. The review of tandem reactions for the formation of five-membered aromatic nitrogen heterocycles up to March 2020 serves as a critical reference for developing applications of tandem catalysis in the design and synthesis of new medicinal compounds (Campos & Berteina‐Raboin, 2020).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles and imidazoles, reveal their significance in drug development. These derivatives exhibit various biological activities, underscoring their importance in synthesizing novel compounds with potential pharmacological applications. This systematic study over the last 30 years showcases the therapeutic potential of phosphorylated azole derivatives, including those based on the imidazo[2,1-b]thiazin-1-ium bromide structure (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

properties

IUPAC Name

1-(3-methylphenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N3O3S.BrH/c1-14-5-2-7-16(11-14)20-13-19(23,21-9-4-10-26-18(20)21)15-6-3-8-17(12-15)22(24)25;/h2-3,5-8,11-12,23H,4,9-10,13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPYHZVDVMOJDA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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